2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile
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Overview
Description
2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile in lab experiments include its ability to inhibit the activity of enzymes and signaling pathways that are involved in inflammation and cancer. The compound is also relatively easy to synthesize and has been found to exhibit low toxicity. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its potential to exhibit non-specific effects.
Future Directions
There are several future directions for the study of 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile. One direction involves the development of more efficient synthesis methods that can yield higher yields of the compound. Another direction involves the study of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the compound could be studied for its potential use as a diagnostic tool for detecting inflammation and cancer. Finally, the compound could be studied for its potential use in the development of new drugs that target inflammation and cancer.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with 3-methoxy-4-(2-thienylmethoxy)benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acrylonitrile to yield the desired compound.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile has been studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c1-25-20-12-15(8-9-19(20)26-14-17-5-4-10-27-17)11-16(13-23)22-24-18-6-2-3-7-21(18)28-22/h2-12H,14H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQDAYZRDMFSJ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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